molecular formula C27H24FN3O4S B2673736 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine CAS No. 899760-24-8

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine

Cat. No.: B2673736
CAS No.: 899760-24-8
M. Wt: 505.56
InChI Key: VNQMAWQRKTUSLM-UHFFFAOYSA-N
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Description

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzenesulfonyl group, a dioxinoquinoline moiety, and a fluorophenyl-substituted piperazine ring. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the dioxinoquinoline core, followed by the introduction of the benzenesulfonyl group and the fluorophenyl-substituted piperazine ring. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and piperazine derivatives. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzenesulfonyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in various substituted derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses, such as targeting specific receptors or enzymes.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity not observed in simpler compounds like 2,2’-bipyridine or 1,10-phenanthroline.

Properties

IUPAC Name

8-(benzenesulfonyl)-9-[4-(2-fluorophenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c28-21-8-4-5-9-23(21)30-10-12-31(13-11-30)27-20-16-24-25(35-15-14-34-24)17-22(20)29-18-26(27)36(32,33)19-6-2-1-3-7-19/h1-9,16-18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQMAWQRKTUSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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